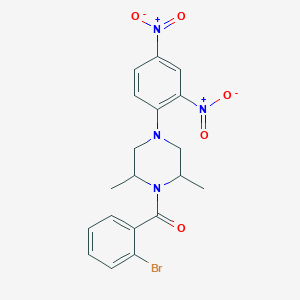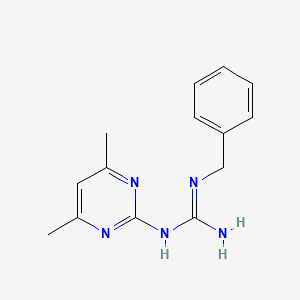
N-(4-ethoxy-2-nitrophenyl)-2-methyl-3-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethoxy-2-nitrophenyl)-2-methyl-3-furamide, commonly known as Furvina, is a synthetic compound that has gained attention in the scientific community for its potential use as an anti-cancer agent.
Mécanisme D'action
The mechanism of action of Furvina is not fully understood, but it is believed to work by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a role in regulating gene expression, and are often overexpressed in cancer cells. By inhibiting HDAC activity, Furvina can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
Furvina has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having little effect on normal cells. It has also been found to inhibit tumor growth and metastasis in animal models of cancer. Furvina has been shown to have low toxicity in animal studies, making it a promising candidate for further development as an anti-cancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of Furvina is its potent anti-cancer activity against a variety of cancer cell lines. It also has low toxicity in animal studies, making it a promising candidate for further development. However, one limitation is that the mechanism of action is not fully understood, which may hinder further development. Additionally, the synthesis of Furvina is complex and requires multiple steps, which may limit its availability for research purposes.
Orientations Futures
There are several future directions for research on Furvina. One area of focus could be further elucidating the mechanism of action, which could lead to the development of more potent and selective HDAC inhibitors. Another direction could be exploring the potential use of Furvina in combination with other anti-cancer agents, which could increase its effectiveness and reduce the risk of resistance. Finally, research could focus on optimizing the synthesis of Furvina to improve yields and purity, which could make it more widely available for research purposes.
Applications De Recherche Scientifique
Furvina has been found to exhibit potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. It has also been shown to be effective against cancer stem cells, which are believed to be responsible for cancer recurrence and resistance to chemotherapy. Furvina has been studied in vitro and in vivo, and has shown promising results in animal models of cancer.
Propriétés
IUPAC Name |
N-(4-ethoxy-2-nitrophenyl)-2-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5/c1-3-20-10-4-5-12(13(8-10)16(18)19)15-14(17)11-6-7-21-9(11)2/h4-8H,3H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMNSWXMWRXGRTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC(=O)C2=C(OC=C2)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(1,3-benzodioxol-5-yl)-11-(4-biphenylyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4970130.png)

![3,5-dimethyl-1-[2-nitro-5-(1-pyrrolidinyl)phenyl]-1H-pyrazole](/img/structure/B4970147.png)
![3,4-dichloro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4970155.png)
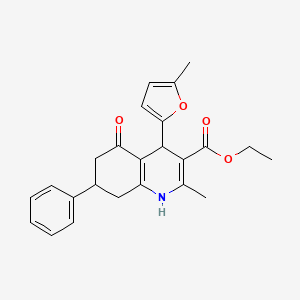
![N-(4-bromo-2-chlorophenyl)-2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4970179.png)
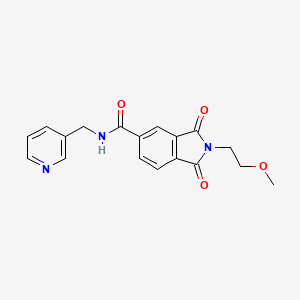
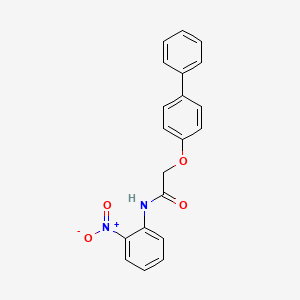
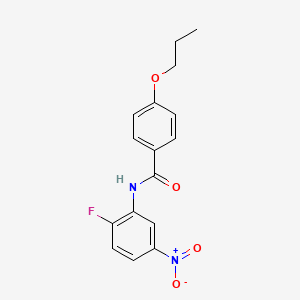
![2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-yl)acetamide](/img/structure/B4970216.png)

